molecular formula C7H14N2O B1598483 N-Hydroxycyclohexanecarboximidamide CAS No. 633313-98-1

N-Hydroxycyclohexanecarboximidamide

Cat. No.: B1598483
CAS No.: 633313-98-1
M. Wt: 142.20 g/mol
InChI Key: BJIYJPYMLUBLJP-UHFFFAOYSA-N
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Description

N-Hydroxycyclohexanecarboximidamide: is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyclohexane ring attached to a carboximidamide group with an additional hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxycyclohexanecarboximidamide typically involves the reaction of cyclohexanecarbonitrile with hydroxylamine . The reaction is carried out under controlled conditions, usually at a temperature range of 80°C to 85°C for 3 to 4 hours . After the reaction, the mixture is cooled, filtered, and washed with isopropyl alcohol to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxycyclohexanecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

N-Hydroxycyclohexanecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxycyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the carboximidamide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Cyclohexanecarboximidamide: Lacks the hydroxy group, which affects its reactivity and biological activity.

    N-Hydroxybenzimidamide: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and applications.

    N-Hydroxyacetamidine: Has a simpler structure with an acetamidine group, resulting in different reactivity and uses.

Uniqueness: N-Hydroxycyclohexanecarboximidamide is unique due to its specific structure, which combines a cyclohexane ring with a hydroxy and carboximidamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

633313-98-1

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N'-hydroxycyclohexanecarboximidamide

InChI

InChI=1S/C7H14N2O/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2,(H2,8,9)

InChI Key

BJIYJPYMLUBLJP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=NO)N

Isomeric SMILES

C1CCC(CC1)/C(=N/O)/N

Canonical SMILES

C1CCC(CC1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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